molecular formula C9H10BrNOS B3015429 1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide CAS No. 1906860-56-7

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide

Cat. No. B3015429
CAS RN: 1906860-56-7
M. Wt: 260.15
InChI Key: IXVWGNRLFQDXEW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide, also known as BPTO, is a chemical compound that has gained attention in scientific research due to its potential in a variety of applications. BPTO is a heterocyclic compound that contains a thiazole ring and a bromophenyl group. The compound has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Organophosphorus Chemistry

The compound’s unique structure combines a thiopyran ring and a phosphinine ring, making it an interesting candidate for organophosphorus chemistry. Researchers have investigated its reactivity in cycloaddition reactions with thiochalcones, leading to novel bicyclic P,S-heterocycles. These fused heterocycles hold promise for applications in materials science, catalysis, and drug discovery .

Insecticidal Activity

While not widely studied, some derivatives of 1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide exhibit insecticidal properties. For instance, symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives have demonstrated strong activity against house flies, flies, and leaf rollers .

Synthetic Methodology

Researchers have synthesized 1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide using various methods. For example, Beres and coworkers reported its formation via a reaction involving 4-bromophenylhydrazones and tribromophenol bromine. Exploring alternative synthetic routes and optimizing yields could enhance its accessibility for further studies .

properties

IUPAC Name

1-(4-bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-2-4-9(5-3-8)13(12)7-1-6-11-13/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVWGNRLFQDXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=S(=O)(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-4,5-dihydro-3H-1,2-thiazole 1-oxide

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